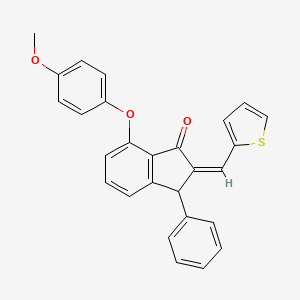

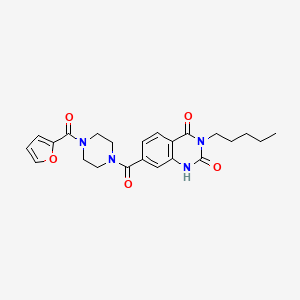

7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone” is a novel therapeutic agent for fatty liver diseases such as NASH or NAFLD . It is an active ingredient in a therapeutic or prophylactic agent for fatty liver diseases .

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, the condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine was the most efficient step, resulting in a total yield of 72% . Another example involves a two-step mechanism involving addition and elimination promoted by DDQ as an oxidising agent to give 2,4-dichloro-6-phenylpyrimidine .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For instance, the characterization of a compound was performed by 1H and 13C nuclear magnetic resonance (NMR), as well as high-resolution mass spectrometry . The experimental spectrometric data were compared with the theoretical spectra obtained by the density functional theory (DFT) method .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include nucleophilic addition-elimination to the azomethine substituted by halogen . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Aplicaciones Científicas De Investigación

Electron Acceptor for Organic Photovoltaics

A study on a twisted thieno[3,4‐b]thiophene‐based small‐molecule electron acceptor featuring a 14‐π‐electron indenoindene core highlights its application in organic photovoltaics. The molecule shows a low optical bandgap and high molar extinction coefficient, leading to a power conversion efficiency of 12.74% when paired with a large-bandgap polymer donor. This suggests potential applications of similar structures in solar energy conversion (Xu et al., 2017).

Ternary Blend Polymer Solar Cells

Research on indene-C60 bisadduct as an electron-cascade acceptor in ternary blend polymer solar cells demonstrates the importance of molecular design in enhancing photovoltaic performance. The inclusion of specific molecular structures increases open-circuit voltage and provides more routes for charge transfer, indicating that similarly structured compounds might improve solar cell efficiencies (Cheng, Li, & Zhan, 2014).

Synthetic Utility in Organic Chemistry

Another application is demonstrated through the mechanistic studies on Fischer carbene complex reactions with alkynes, leading to the formation of indenone and indene derivatives. Such reactions highlight the synthetic utility of complex molecules in constructing cyclic compounds, potentially applicable in the synthesis of pharmaceuticals and organic materials (Waters, Bos, & Wulff, 1999).

Liquid Crystalline Polyacetylenes

The synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens showcases the design and functionalization of polymers for material science applications. Adjustments in molecular structure, such as the introduction of methoxy tails, significantly impact material properties, suggesting that 7-(4-Methoxyphenoxy)-3-phenyl-2-(2-thienylmethylene)-1-indanone could find applications in the development of advanced materials with tailored properties (Kong & Tang, 1998).

Mecanismo De Acción

Propiedades

IUPAC Name |

(2Z)-7-(4-methoxyphenoxy)-3-phenyl-2-(thiophen-2-ylmethylidene)-3H-inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20O3S/c1-29-19-12-14-20(15-13-19)30-24-11-5-10-22-25(18-7-3-2-4-8-18)23(27(28)26(22)24)17-21-9-6-16-31-21/h2-17,25H,1H3/b23-17- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCOMKFCEGHIGD-QJOMJCCJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C(=CC4=CC=CS4)C3C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)/C(=C\C4=CC=CS4)/C3C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2442244.png)

![Benzo[d][1,3]dioxol-5-yl(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2442249.png)

![4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)

![3-Amino-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2442262.png)

![3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2442263.png)